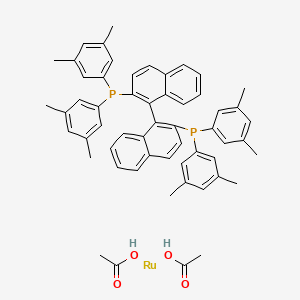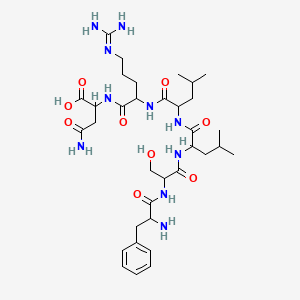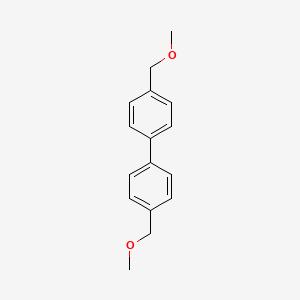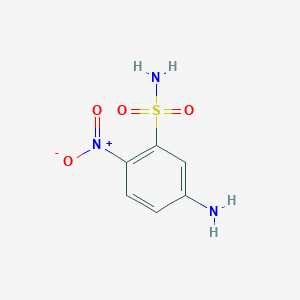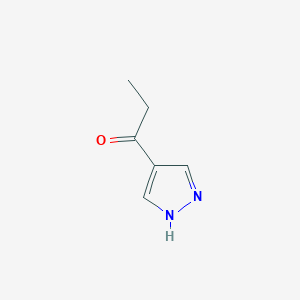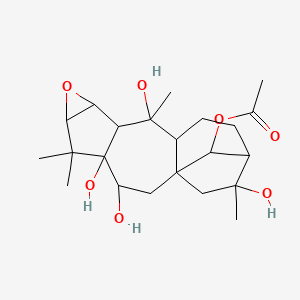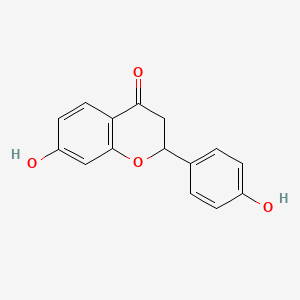
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)- (hereafter referred to as 4H-1-BP-7H-2-4HP) is a heterocyclic aromatic compound that has been studied for its potential applications in a variety of fields. It is a structural isomer of 4H-1-benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(3-hydroxyphenyl)- (4H-1-BP-7H-2-3HP). While 4H-1-BP-7H-2-3HP has been studied extensively, 4H-1-BP-7H-2-4HP has only recently been examined, and its mechanism of action, biochemical and physiological effects, and applications in scientific research are still being explored.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Liquiritigenin is an important dihydroflavonoid compound that has been found to have antitumor properties . It’s speculated that one of its metabolites, davidigenin, which is produced by gut microbiota metabolism, also has antitumor activity .
Antiulcer Effects
In addition to its antitumor properties, Liquiritigenin also exhibits antiulcer effects . This makes it a potential candidate for the development of new treatments for ulcers.
Anti-inflammatory Properties
Liquiritigenin has been found to have anti-inflammatory properties . This suggests that it could be used in the treatment of various inflammatory conditions.
Anti-AIDS Effects
Another significant application of Liquiritigenin is its potential use in the treatment of AIDS . However, the exact mechanism of action remains unclear and further research is needed in this area.
Neuroprotective Role
Liquiritigenin and its precursor and isomer chalcone isoliquiritigenin are the main bioactive constituents of Radix Glycyrrhizae. They have been found to play a significant role in age-related diseases, including neurodegenerative diseases and disorders .
Anti-Diabetic Properties
Liquiritigenin has been found to have anti-diabetic properties. A study conducted on hyperglycemic adult zebrafish showed that Liquiritigenin reduced blood glucose levels and mitigated diabetes complications .
Wirkmechanismus
DL-Liquiritigenin, also known as (+/-)-Liquiritigenin or 7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, is a flavanone isolated from various plants of the Glycyrrhiza genus, including Glycyrrhiza glabra .
Target of Action
DL-Liquiritigenin has been found to interact with several targets. It acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . Network pharmacology studies have shown that DL-Liquiritigenin was a key anti-melanoma active component in licorice flavonoids, and tyrosine (Tyr) was identified as the key target of anti-melanoma .
Mode of Action
DL-Liquiritigenin’s interaction with its targets leads to various changes. For instance, it has been reported to inhibit human monoamine oxidase (hMAO) in vitro . It also shows competitive inhibition of hMAO-A and mixed inhibition of hMAO-B .
Biochemical Pathways
DL-Liquiritigenin affects several biochemical pathways. It has been found to regulate pathways related to oxidative stress, intracellular calcium ion imbalance, mitochondrial dysfunction, ubiquitin-proteasome system impairment, and endoplasmic reticulum stress . It also has a choleretic effect .
Pharmacokinetics
The pharmacokinetics of DL-Liquiritigenin have been studied in various animals including mice, rats, rabbits, and dogs . After intravenous administration, the AUC values of DL-Liquiritigenin were found to be proportional to the doses in all animals studied . The total body clearance (CL) and apparent volume of distribution at steady state (Vss) were found to have linear relationships with the species’ body weight .
Result of Action
DL-Liquiritigenin has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . It has been found to reduce blood glucose levels and prevent bone complications correlated to chronic hyperglycemia . It also has beneficial effects on osteoblast activity and bone mineralization process .
Action Environment
The action of DL-Liquiritigenin can be influenced by environmental factors. For instance, the gut microbiota plays a significant role in the metabolic transformation of DL-Liquiritigenin . This transformation by the gut microbiota may lead to the production of metabolites with potential pharmacological activities .
Eigenschaften
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUXTVZLHCCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274339, DTXSID90961898 | |
| Record name | DL-Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)- | |
CAS RN |
69097-97-8, 41680-09-5 | |
| Record name | DL-Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+/-)-Liquiritigenin?
A1: (+/-)-Liquiritigenin has the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol.
Q2: Are there any notable spectroscopic characteristics of (+/-)-Liquiritigenin?
A2: The structure of (+/-)-Liquiritigenin has been elucidated using various spectroscopic techniques, including NMR. [, , ] For instance, researchers reported the NMR spectra of 22α-hydroxyursolic acid, a related compound, for the first time while studying the constituents of Melodinus suaveolens. []
Q3: How does (+/-)-Liquiritigenin interact with estrogen receptors?
A3: (+/-)-Liquiritigenin exhibits a preference for binding to estrogen receptor beta (ERβ). [, , ] This selective binding to ERβ is particularly interesting as it may offer a way to alleviate menopausal symptoms with fewer side effects compared to ERα ligands. []
Q4: Does (+/-)-Liquiritigenin affect cancer cell growth?
A4: Research suggests that (+/-)-Liquiritigenin inhibits tumor growth and vascularization in a mouse model of HeLa cells, a human cervical cancer cell line. [] It achieves this, in part, by downregulating vascular endothelial growth factor (VEGF) expression and secretion. []
Q5: Does (+/-)-Liquiritigenin influence lipid metabolism?
A5: Studies indicate that (+/-)-Liquiritigenin can inhibit lipid accumulation in 3T3-L1 adipocytes, a cell line often used to study adipogenesis. [] This effect is linked to the compound's ability to modulate the mTOR pathway and subsequently influence autophagy. []
Q6: What are the potential anti-inflammatory mechanisms of (+/-)-Liquiritigenin?
A6: (+/-)-Liquiritigenin demonstrates anti-inflammatory properties, potentially by inducing hepatic transporters like MRP2 and BSEP, and enhancing the expression of phase II enzymes. [] This induction may contribute to its hepatoprotective effects, as observed in a rat model of fulminant hepatitis. []
Q7: Can (+/-)-Liquiritigenin inhibit melanogenesis?
A7: Research indicates that yeast extracts from recombinant Pichia pastoris engineered to catalyze the ortho-hydroxylation of (+/-)-Liquiritigenin can inhibit melanogenesis in cultured mouse B16 melanoma cells. [] This effect suggests potential applications in skin-whitening agents. []
Q8: What is known about the pharmacokinetics of (+/-)-Liquiritigenin enantiomers?
A8: Studies using a stereospecific HPLC method revealed differences in the pharmacokinetic profiles of the two enantiomers. [] S-Liquiritigenin exhibited a shorter serum half-life compared to R-liquiritigenin. [] Urinary excretion was the primary elimination route, with extensive phase II metabolism observed. []
Q9: How does honey-roasting licorice impact the pharmacokinetics of its constituents, including (+/-)-Liquiritigenin?
A9: Research using a UPLC-MS/MS method demonstrated that honey-roasting licorice can alter the pharmacokinetics of its active compounds. [] Notably, the absorption of isoliquiritigenin, an isomer of (+/-)-Liquiritigenin, was enhanced in rats following oral administration of honey-roasted licorice compared to raw licorice. []
Q10: Is there evidence of (+/-)-Liquiritigenin metabolism by human enzymes?
A10: Studies have identified UDP-glucuronosyltransferases (UGTs) as key enzymes involved in the phase II metabolism of (+/-)-Liquiritigenin. [] Specifically, UGT1A1 and UGT1A9 are primarily responsible for the formation of isoliquiritigenin 4′-O-glucuronide, the most abundant metabolite. []
Q11: How do structural modifications of (+/-)-Liquiritigenin affect its biological activity?
A11: Research on (+/-)-Liquiritigenin and its chalcone isomer, isoliquiritigenin, provides insights into structure-activity relationships. [] While both compounds exhibit anti-inflammatory properties, isoliquiritigenin shows stronger effects. [] Notably, licochalcone A, a related chalcone found in Glycyrrhiza inflata, exhibits potent anti-inflammatory activity and influences estrogen metabolism differently compared to (+/-)-Liquiritigenin. []
Q12: What analytical techniques are commonly used to study (+/-)-Liquiritigenin and related compounds in licorice?
A12: Researchers employ a variety of analytical methods to identify and quantify (+/-)-Liquiritigenin and other bioactive constituents in licorice. These include:
- HPLC: High-Performance Liquid Chromatography, often coupled with diode-array detection (DAD) [] or mass spectrometry (MS), is widely used to separate and quantify individual compounds in complex mixtures. [, , ]
- UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry offers enhanced sensitivity and resolution for analyzing multiple components, even in complex matrices like plasma. [, , ]
- HPCE: High-Performance Capillary Electrophoresis provides an alternative separation technique, particularly useful for analyzing charged molecules like flavonoids. []
- TLC: Thin-Layer Chromatography, especially high-performance TLC (HPTLC), is a simpler and faster method often used for preliminary screening and identification. []
Q13: What are the traditional uses of licorice in medicine?
A13: Licorice, a rich source of (+/-)-Liquiritigenin and other bioactive compounds, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM). [, ] It is frequently included in formulations intended to treat a wide range of conditions, including respiratory ailments, digestive issues, and inflammatory disorders. [, , , ]
Q14: How does modern research connect with the traditional applications of licorice?
A14: Modern research is actively investigating the molecular mechanisms behind the traditional uses of licorice and its constituents. [, , , ] For example, studies exploring the anti-inflammatory and hepatoprotective effects of (+/-)-Liquiritigenin align with its long-standing use in TCM for addressing liver diseases. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



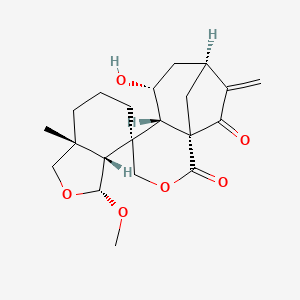
![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

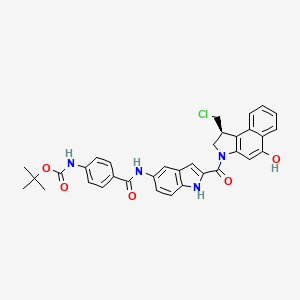

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)
